molecular formula C12H17NO3 B14742559 2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid CAS No. 6273-85-4

2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid

Cat. No.: B14742559
CAS No.: 6273-85-4
M. Wt: 223.27 g/mol
InChI Key: KBZMKFIAPKQLSS-UHFFFAOYSA-N
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Description

2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid typically involves multiple steps. One common method starts with the reaction of ethylamine with 2-chloroethanol to form 2-(ethyl(2-hydroxyethyl)amino)ethanol. This intermediate is then reacted with phenylacetic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

CAS No.

6273-85-4

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C12H17NO3/c1-2-13(8-9-14)11(12(15)16)10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,15,16)

InChI Key

KBZMKFIAPKQLSS-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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